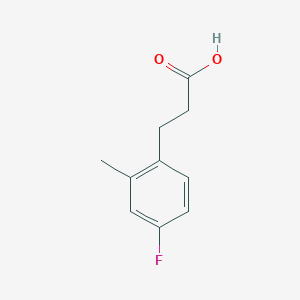

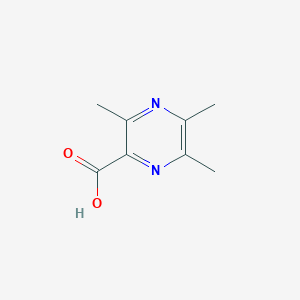

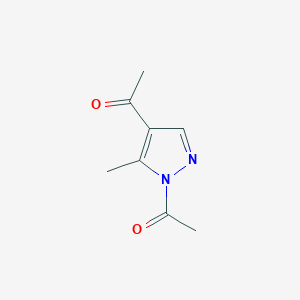

![molecular formula C8H9NO3 B065840 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-30-4](/img/structure/B65840.png)

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as (-)-CPCA, is a chemical compound that belongs to the class of tricyclic tropane derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This compound has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The mechanism of action of (-)-CPCA involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By inhibiting dopamine reuptake, (-)-CPCA increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and improved neurological function.

Biochemical and Physiological Effects:

(-)-CPCA has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, (-)-CPCA has been found to inhibit the reuptake of other neurotransmitters such as norepinephrine and serotonin. It has also been shown to increase the release of dopamine and other neurotransmitters from presynaptic neurons. These effects contribute to the overall improvement in neurological function observed with (-)-CPCA treatment.

Advantages and Limitations for Lab Experiments

One advantage of (-)-CPCA is its high selectivity for dopamine reuptake inhibition. This means that it is less likely to have off-target effects on other neurotransmitter systems, reducing the risk of unwanted side effects. However, one limitation of (-)-CPCA is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects.

Future Directions

There are several potential future directions for research on (-)-CPCA. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of (-)-CPCA. Another potential direction is the investigation of (-)-CPCA's effects on other neurological disorders such as depression and addiction. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (-)-CPCA to optimize its therapeutic potential.

Synthesis Methods

The synthesis of (-)-CPCA involves the reaction of tropinone with acetyl chloride and hydroxylamine hydrochloride in the presence of a base. This reaction yields a racemic mixture of (-)-CPCA and its enantiomer (+)-CPCA. The separation of these enantiomers can be achieved using chiral chromatography or by using a chiral starting material.

Scientific Research Applications

(-)-CPCA has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted on rats, (-)-CPCA was found to improve motor function and reduce the symptoms of Parkinson's disease. Another study showed that (-)-CPCA can improve cognitive function in rats with ADHD. These findings suggest that (-)-CPCA could be a promising therapeutic agent for these disorders.

properties

CAS RN |

189098-30-4 |

|---|---|

Product Name |

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |

InChI |

InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |

InChI Key |

SMMGJOQUBPLGLP-WNJXEPBRSA-N |

Isomeric SMILES |

CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |

SMILES |

CC(=O)N1C2CC(C1=O)C3C2O3 |

Canonical SMILES |

CC(=O)N1C2CC(C1=O)C3C2O3 |

synonyms |

3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, [1S-(1alpha,2beta,4beta,5alpha)]- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)